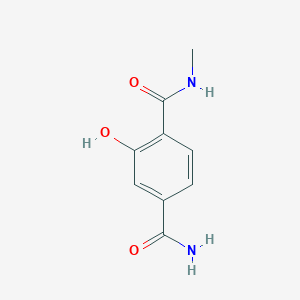
2-Hydroxy-N1-methylterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N1-methylterephthalamide is an organic compound that belongs to the class of terephthalamides It is characterized by the presence of a hydroxyl group and a methylated amide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1-methylterephthalamide typically involves the reaction of terephthalic acid with methylamine and a hydroxylating agent. One common method is the condensation reaction between terephthalic acid and methylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to form the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of terephthalic acid, methylamine, and the hydroxylating agent into the reactor, followed by purification steps such as crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N1-methylterephthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-N1-methylterephthalamide.
Reduction: Formation of N1-methylterephthalamine.
Substitution: Formation of various substituted terephthalamides depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-N1-methylterephthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N1-methylterephthalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical reactions, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyterephthalic acid: Similar structure but lacks the methylated amide group.
N1-Methylterephthalamide: Similar structure but lacks the hydroxyl group.
2-Hydroxy-N1-ethylterephthalamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-Hydroxy-N1-methylterephthalamide is unique due to the presence of both a hydroxyl group and a methylated amide group on the benzene ring
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-hydroxy-1-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-11-9(14)6-3-2-5(8(10)13)4-7(6)12/h2-4,12H,1H3,(H2,10,13)(H,11,14) |
InChI Key |
MWJHQDNDBCNPJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





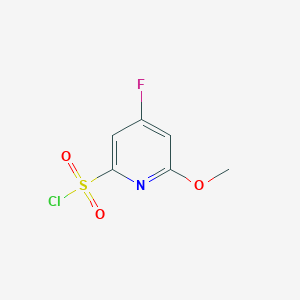
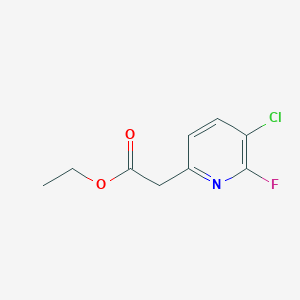
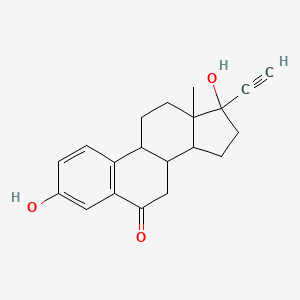
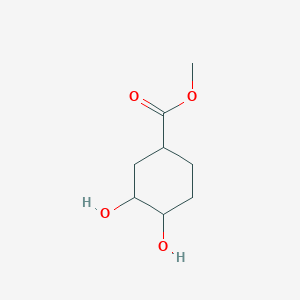

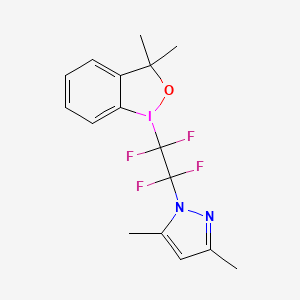
![6-Methyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14855092.png)
![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbonitrile](/img/structure/B14855097.png)
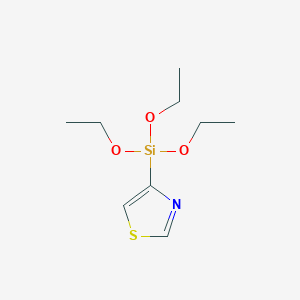

![2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14855109.png)
